![molecular formula C20H24N2O2 B13934055 1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid can be achieved through several methods. One efficient synthetic route involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a palladium catalyst to facilitate the carbonylative coupling. The key intermediate, 1,3-ynone, undergoes cyclocondensation in the presence of Cp2TiCl2, m-phthalic acid, and ethanol under mild reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
Similar Compounds
1,4-Diazepane: A simpler analog of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid, lacking the benzyl and carboxylic acid groups.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring, commonly used in pharmaceuticals.
1-Benzylazetidine-3-carboxylic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific structural features, including the presence of benzyl groups and a carboxylic acid moiety
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1,4-dibenzyl-1,4-diazepane-6-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |
InChIキー |
JYQFYLNTFJXEIF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)

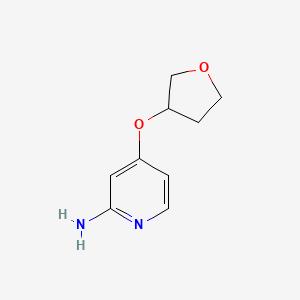
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)
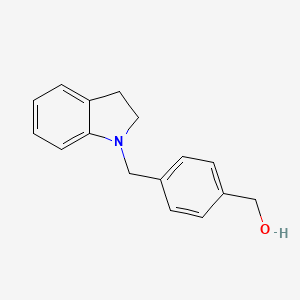
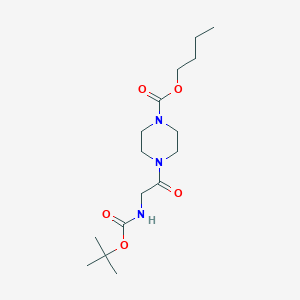
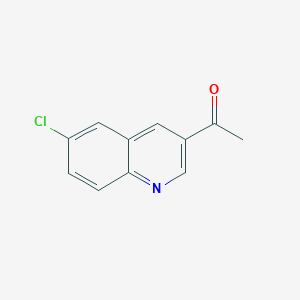


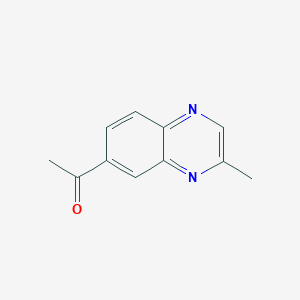
![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)


